3-Phenoxy-1-propanol
Overview
Description
3-Phenoxy-1-propanol is an organic compound with the chemical formula C₉H₁₂O₂. It is also known as this compound. This compound is characterized by a phenoxy group attached to a propanol backbone. It is a clear, colorless liquid with a mild aromatic odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxy-1-propanol can be synthesized through the condensation reaction between phenol and 3-chloropropanol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the phenoxy group.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-phenoxypropan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-Phenoxypropanoic acid.
Reduction: 3-Phenoxypropan-1-amine.
Substitution: Various substituted phenoxypropanols depending on the nucleophile used.
Scientific Research Applications
3-Phenoxy-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1-propanol involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but with a shorter carbon chain.
Benzyl alcohol: Contains a benzyl group instead of a phenoxy group.
Phenoxyacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 3-Phenoxy-1-propanol is unique due to its specific combination of a phenoxy group and a propanol backbone, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
3-phenoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDYRFLCAZENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210805 | |
Record name | 3-Phenoxy 1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-61-6 | |
Record name | 3-Phenoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6180-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxy 1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006180616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6180-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenoxy 1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxypropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENOXY 1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515PBP1U72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Phenoxy-1-propanol influence its interaction with acrylic ester sorbents?
A: this compound exhibits a lower preference for intramolecular hydrogen bonding compared to its structural isomer, 2-phenoxyethanol. [] This means that the hydroxyl group in this compound is more available to form intermolecular hydrogen bonds with external molecules. In the context of adsorption onto acrylic ester sorbents like ethyl propionate, this structural feature allows this compound to form stronger interactions with the sorbent compared to molecules with a greater tendency for intramolecular hydrogen bonding. []
Q2: What are the main degradation products observed in the solar photocatalytic degradation of carbofuran when this compound is identified as an intermediate?
A: The presence of this compound as an intermediate in the solar photocatalytic degradation of carbofuran suggests that hydrolysis and hydroxylation are key mechanisms in this process. [] Along with this compound, other identified intermediates include carbofuran phenol, 3-hydroxy carbofuran phenol, and substituted alcohols like 2-ethyl 1-hexanol and 2-butoxyl ethanol. [] This indicates a stepwise degradation pathway where carbofuran is broken down into smaller molecules through the addition of water molecules and hydroxyl groups.
Q3: How does the gas-phase pyrolysis of this compound differ from its 3-phenylsulfanyl-1-propanol counterpart?
A: While both this compound and 3-phenylsulfanyl-1-propanol undergo gas-phase pyrolysis via a first-order elimination reaction, they yield different primary products. [] this compound pyrolysis predominantly produces phenol, whereas 3-phenylsulfanyl-1-propanol yields thiophenol. [] This difference highlights the influence of the heteroatom (oxygen in this compound, sulfur in 3-phenylsulfanyl-1-propanol) on the bond cleavage pathway during pyrolysis.
Q4: What is the role of this compound in understanding the volatile profiles of plants under stress?
A: Research has shown that this compound is a volatile organic compound that can be induced in soybean plants infested with the soybean aphid (Aphis glycines). [] This suggests that the compound could be part of a complex signaling pathway activated in response to aphid infestation. Studying the emission of this compound, along with other volatile compounds, might offer insights into plant-insect interactions and potentially contribute to developing new pest control strategies. []
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